molecular formula C19H18O B12559158 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one CAS No. 142700-62-7

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one

Cat. No.: B12559158
CAS No.: 142700-62-7
M. Wt: 262.3 g/mol
InChI Key: HDTMZSPBEKIZCO-UHFFFAOYSA-N
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Description

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is a synthetic chemical compound featuring a conjugated system, making it a potential intermediate of interest in organic synthesis and materials science. Compounds with similar diphenyl-polyene structures are investigated as building blocks for more complex molecular architectures and in the development of fluorescent probes for studying lipid membranes and biophysical systems . As a molecule with extended conjugation, its primary research value lies in its potential utility in cross-coupling reactions and cycloadditions to access functionalized carbo- and heterocycles, which are common structural motifs in an array of bioactive compounds and advanced materials . Researchers may employ this compound in the development of novel catalytic methodologies, including gold-catalyzed reactions with vinyldiazo compounds or other transition metal-mediated transformations . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

142700-62-7

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

4-methyl-3,6-diphenylhexa-3,5-dien-2-one

InChI

InChI=1S/C19H18O/c1-15(13-14-17-9-5-3-6-10-17)19(16(2)20)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

HDTMZSPBEKIZCO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate 3,5-diphenylpent-2-en-4-one. This intermediate is then subjected to methylation using methyl iodide in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one exerts its effects involves interactions with various molecular targets. The conjugated dienone system allows for electron delocalization, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one C₁₉H₁₈O 262.35 Conjugated dienone; methyl and phenyl substituents High lipophilicity; UV absorption ~280 nm
6-Phenyl-3,5-hexadien-2-one C₁₂H₁₂O 172.22 Conjugated dienone; single phenyl group Lower molecular weight; simpler reactivity
Hispolon C₁₂H₁₂O₃ 204.22 Conjugated dienone; phenolic hydroxyl groups Antioxidant activity; higher polarity
(3E,5E)-Octa-3,5-dien-2-one C₈H₁₂O 124.18 Eight-carbon chain; conjugated dienone Floral/fruity aroma; shorter conjugation
3,5-Dimethyl-2-methoxyacetophenone C₁₁H₁₄O₂ 178.23 Methoxy and methyl substituents; acetophenone core Limited conjugation; high volatility

Functional and Reactivity Differences

Conjugation and Electronic Effects
  • The extended conjugation in 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one results in a redshifted UV-Vis absorption (~280 nm) compared to (3E,5E)-octa-3,5-dien-2-one (~240 nm), which has a shorter conjugated system .
  • The phenyl groups in the target compound stabilize the dienone system via resonance, enhancing its suitability as a diene in Diels-Alder reactions. In contrast, 6-Phenyl-3,5-hexadien-2-one lacks steric bulk, leading to faster reaction kinetics but lower regioselectivity .
Polarity and Bioactivity
  • Hispolon’s phenolic hydroxyl groups confer significant antioxidant properties, as demonstrated in studies on natural phenolic compounds . The absence of hydroxyl groups in 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one reduces its polarity (logP ≈ 4.2 vs. 1.8 for Hispolon) and bioactivity but improves membrane permeability.
Steric and Volatility Considerations
  • The methyl and phenyl substituents in the target compound increase steric hindrance, reducing its volatility compared to 3,5-Dimethyl-2-methoxyacetophenone, which lacks bulky groups .

Biological Activity

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is an organic compound characterized by its unique hexadiene backbone, which includes two phenyl groups and a methyl group. This structural configuration contributes to its potential biological activities. The compound's molecular formula is C₁₈H₁₆O, with a molecular weight of 262.346 g/mol. Its conjugated diene system is known to enhance reactivity, making it a subject of interest in various biological studies.

The compound can be synthesized through several methods, including thermolysis and other organic synthesis techniques. The structure can be visualized as follows:

4 Methyl 3 6 diphenylhexa 3 5 dien 2 one\text{4 Methyl 3 6 diphenylhexa 3 5 dien 2 one}

Key Features:

  • Molecular Formula: C₁₈H₁₆O
  • Molecular Weight: 262.346 g/mol
  • Structural Characteristics: Conjugated diene system, phenyl substitution.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some notable activities associated with 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : The conjugated diene system is often linked to antioxidant activity, which helps in combating oxidative stress in biological systems.
  • Antimicrobial Effects : Similar compounds have been reported to exhibit antibacterial and antifungal activities.

Anticancer Activity

A study exploring the cytotoxic effects of structurally related compounds found that certain derivatives exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:

CompoundCell LineIC50 (µM)
Compound AMCF-76.2
Compound BT47D27.3

These findings indicate a potential for further exploration of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one in anticancer drug development.

Antioxidant Activity

Research on related compounds has demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Antimicrobial Effects

Studies have shown that derivatives of similar compounds exhibit antimicrobial properties against various bacterial strains. The effectiveness of these compounds can be summarized as follows:

Bacterial StrainActivity
E. coliEffective
S. aureusEffective
A. nigerModerate

The biological activities of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one may be attributed to its ability to interact with cellular targets through mechanisms such as:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help modulate ROS levels within cells, contributing to reduced oxidative damage.

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